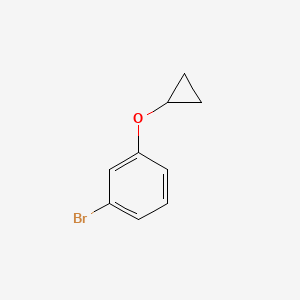

1-Bromo-3-cyclopropoxybenzene

CAS No.: 1035690-22-2

Cat. No.: VC3401648

Molecular Formula: C9H9BrO

Molecular Weight: 213.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1035690-22-2 |

|---|---|

| Molecular Formula | C9H9BrO |

| Molecular Weight | 213.07 g/mol |

| IUPAC Name | 1-bromo-3-cyclopropyloxybenzene |

| Standard InChI | InChI=1S/C9H9BrO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 |

| Standard InChI Key | VPUIIGWUFQSOQM-UHFFFAOYSA-N |

| SMILES | C1CC1OC2=CC(=CC=C2)Br |

| Canonical SMILES | C1CC1OC2=CC(=CC=C2)Br |

Introduction

Physical and Chemical Properties

Theoretical Properties

As a brominated aromatic compound containing an ether linkage, 1-Bromo-3-cyclopropoxybenzene would be expected to exhibit certain physical and chemical characteristics typical of this class of compounds. While specific experimental data for this compound is limited in the available literature, theoretical properties can be inferred based on its structural elements:

-

Physical state: Likely a colorless to pale yellow liquid at room temperature

-

Solubility: Expected to have limited water solubility but good solubility in common organic solvents

-

Stability: Likely stable under normal laboratory conditions but potentially sensitive to strong oxidizing agents and extreme pH conditions

Reactivity Profile

The presence of both a bromine substituent and a cyclopropoxy group creates multiple reactive sites within the molecule:

-

The bromine atom provides a site for various metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira)

-

The cyclopropoxy group may undergo ring-opening reactions under certain conditions

-

The aromatic ring can participate in electrophilic aromatic substitution reactions

These reactive elements make 1-Bromo-3-cyclopropoxybenzene a versatile building block in organic synthesis, particularly for constructing more complex molecules with pharmaceutical or agrochemical applications .

Synthesis and Preparation Methods

Synthetic Challenges

The synthesis of 1-Bromo-3-cyclopropoxybenzene presents several challenges that may explain its limited presence in chemical literature:

-

Achieving regioselectivity during bromination if starting from cyclopropoxybenzene

-

Controlling potential ring-opening of the cyclopropyl group under certain reaction conditions

-

Purification challenges due to potential formation of isomeric products

These synthetic hurdles may necessitate specialized techniques and careful control of reaction parameters to successfully prepare this compound in high purity.

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-Bromo-3-cyclopropoxybenzene serves as a valuable building block in pharmaceutical synthesis, providing a scaffold that can be further elaborated through various transformations . The bromine substituent offers a convenient handle for introducing additional functionality through coupling reactions, while the cyclopropoxy group contributes unique structural and electronic properties to potential drug candidates.

Agrochemical Applications

In agrochemical research, 1-Bromo-3-cyclopropoxybenzene finds utility as an intermediate in the synthesis of crop protection agents . The combination of the bromine atom and cyclopropoxy group allows for the construction of molecules with specific binding properties to biological targets relevant to pest control or plant growth regulation.

Comparison with Related Compounds

To better understand the unique utility of 1-Bromo-3-cyclopropoxybenzene, it is instructive to compare it with the better-documented 1-Bromo-3-cyclopropylbenzene:

| Feature | 1-Bromo-3-cyclopropoxybenzene | 1-Bromo-3-cyclopropylbenzene |

|---|---|---|

| Linking group | Oxygen (ether) | Direct C-C bond |

| Polarity | Higher (due to oxygen) | Lower |

| Conformational flexibility | Greater rotational freedom at ether linkage | More rigid structure |

| Metabolic stability | Potentially lower (vulnerable ether linkage) | Potentially higher |

| Synthetic versatility | Multiple reactive sites | Fewer reactive handles |

These differences make each compound suitable for different applications in organic synthesis, with 1-Bromo-3-cyclopropoxybenzene potentially offering advantages when greater polarity or specific geometric arrangements are required in the final product.

Current Research and Future Perspectives

Research Gaps

The limited information available on 1-Bromo-3-cyclopropoxybenzene indicates significant gaps in the published literature regarding this compound. Future research opportunities include:

-

Detailed characterization of physical and chemical properties

-

Development of optimized synthetic routes with improved yields

-

Exploration of novel applications in pharmaceutical and agrochemical research

-

Investigation of its reactivity in various transformation reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume